{1-[(2-Fluorobenzyl)sulfonyl]piperidin-4-yl}[4-(4-methoxyphenyl)piperazin-1-yl]methanone
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Overview
Description
1-{1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-4-(4-METHOXYPHENYL)PIPERAZINE is a complex organic compound that features a piperidine and piperazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-4-(4-METHOXYPHENYL)PIPERAZINE typically involves multi-step organic reactions. The process often starts with the preparation of the piperidine and piperazine intermediates, followed by their functionalization and coupling. Common synthetic routes include:
Nucleophilic substitution reactions: These are used to introduce the fluorophenyl and methanesulfonyl groups.
Amide bond formation: This step involves coupling the piperidine and piperazine rings through an amide linkage.
Catalytic hydrogenation: This is used to reduce any intermediate compounds to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-{1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-4-(4-METHOXYPHENYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction is used to reduce specific functional groups within the compound.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-{1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-4-(4-METHOXYPHENYL)PIPERAZINE has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacologically active compound, particularly in the development of new drugs.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: It is investigated for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-{1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-4-(4-METHOXYPHENYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-4-(4-METHOXYPHENYL)PIPERAZINE
- 1-{1-[(2-BROMOPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-4-(4-METHOXYPHENYL)PIPERAZINE
Uniqueness
1-{1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-4-(4-METHOXYPHENYL)PIPERAZINE is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H30FN3O4S |
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Molecular Weight |
475.6 g/mol |
IUPAC Name |
[1-[(2-fluorophenyl)methylsulfonyl]piperidin-4-yl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C24H30FN3O4S/c1-32-22-8-6-21(7-9-22)26-14-16-27(17-15-26)24(29)19-10-12-28(13-11-19)33(30,31)18-20-4-2-3-5-23(20)25/h2-9,19H,10-18H2,1H3 |
InChI Key |
LMNCESIHCGMMFV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CCN(CC3)S(=O)(=O)CC4=CC=CC=C4F |
Origin of Product |
United States |
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